molecular formula C6H4FNO4S B142115 4-Nitrobenzenesulfonyl fluoride CAS No. 349-96-2

4-Nitrobenzenesulfonyl fluoride

Cat. No. B142115
CAS RN: 349-96-2
M. Wt: 205.17 g/mol
InChI Key: HRLAPUHJWRZEIC-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfonyl fluoride is a chemical compound that has been utilized in various synthetic applications. It serves as a protecting group for carboxylic functions in peptide synthesis and for the nitrogen atom in iminosugars. The stability of the 4-nitrobenzenesulfonyl group under a range of conditions makes it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of related 4-nitrobenzenesulfonyl compounds involves several steps, including protection, activation, and coupling reactions. For instance, the 4-nitrobenzenesulfonamido group is used as a protecting and activating system for the carboxyl function in peptide synthesis. It remains stable during peptide chain elongation and can be activated for coupling with other amino acids or for reconversion into free-carboxyl function amino acids or peptides . Additionally, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, has been reported using the Schiemann reaction, oxychlorination, and nitration, showcasing the versatility of nitrobenzenesulfonyl derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of 4-nitrobenzenesulfonyl derivatives is characterized by the presence of a nitro group and a sulfonyl group attached to a benzene ring. These functional groups contribute to the reactivity and stability of the molecule, making it suitable for use as a protecting group in various synthetic routes.

Chemical Reactions Analysis

4-Nitrobenzenesulfonyl compounds participate in a variety of chemical reactions. They can be used to protect amines and iminosugars, as demonstrated by the synthesis of oligosaccharide inhibitors of heparanase using the 4-nitrobenzenesulfonyl group to protect the ring nitrogen atom of iminosugars . Furthermore, 2- and 4-nitrobenzenesulfonamides can undergo alkylation to give N-alkylated sulfonamides in high yields, which can be deprotected to yield secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrobenzenesulfonyl compounds are influenced by their functional groups. The nitro group is an electron-withdrawing group that can stabilize the negative charge in reactions, while the sulfonyl group can act as an electrophile in sulfonylation reactions. These properties are crucial for the compound's role in synthetic chemistry, particularly in the protection and activation of functional groups in complex molecules.

Scientific Research Applications

  • Synthesis of PET Tracer Precursors 4-Nitrobenzenesulfonyl fluoride is used in the synthesis of novel sulfonamide derivatives, such as N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride. This compound is a precursor in fluoride chemistry, particularly for the production of fluorine-18 labelled analogues, which are significant in positron emission tomography (PET) tracer development (Gebhardt & Saluz, 2012).

  • Molecular Structure and Conformation Studies The molecular structure and conformational properties of nitrobenzenesulfonyl fluoride derivatives, like 2-nitrobenzenesulfonyl fluoride, have been studied using gas-phase electron diffraction and quantum chemical methods. These studies provide insights into the conformations and relative stability of different molecular forms, which are crucial in understanding chemical behavior and reactions (Petrov et al., 2010).

  • Applications in Biochemistry In biochemical research, p-nitrobenzenesulfonyl fluoride has been used to study the reactivity and importance of tyrosine in enzymes like bovine pancreatic DNase. It acts as a protein modifying agent, specific for tyrosine, and helps in understanding the role of tyrosine in enzymatic functions (Liao, Ting, & Yeung, 1982).

  • Chemical Synthesis and Analysis In the field of chemical synthesis, 4-nitrobenzenesulfonyl fluoride and its derivatives are used as reagents for various chemical transformations. They are key intermediates in producing diverse chemical compounds, including pharmaceuticals and pesticides. Their unique reactivity patterns facilitate the creation of complex molecules and enable detailed chemical analyses (Fülöpová & Soural, 2015).

  • Fluorination Processes Nitrobenzenesulfonyl fluoride derivatives are instrumental in fluorination processes, such as the transformation of chloro- and nitroarenes. These processes are critical in synthesizing fluorinated organic compounds, which have numerous applications in pharmaceuticals, agrochemicals, and material science (Ryan et al., 2015).

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Relevant Papers There are several peer-reviewed papers and technical documents related to 4-Nitrobenzenesulfonyl fluoride available at Sigma-Aldrich . These documents provide more detailed information and can be a good resource for further reading.

properties

IUPAC Name

4-nitrobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLAPUHJWRZEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188458
Record name 4-Nitrobenzenesulfonyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzenesulfonyl fluoride

CAS RN

349-96-2
Record name 4-Nitrobenzenesulfonyl fluoride
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Record name 4-Nitrobenzenesulfonyl fluoride
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Record name 4-Nitrobenzenesulfonyl fluoride
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Record name 4-Nitrobenzenesulfonyl Fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
KA Tolmachova, YS Moroz, A Konovets… - ACS Combinatorial …, 2018 - ACS Publications
Multigram synthesis of (chlorosulfonyl)benzenesulfonyl fluorides is described. Selective modification of these building blocks at the sulfonyl chloride function under parallel synthesis …
Number of citations: 15 pubs.acs.org
TT Bui, VH Tran, HK Kim - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
… When arylazo sulfones bearing nitro (NO 2 ) and cyano (CN) groups were used as substrates, 4-nitrobenzenesulfonyl fluoride 2 h and 4-cyanobenzenesulfonyl fluoride 2 i were …
Number of citations: 12 onlinelibrary.wiley.com
KA Osman, A Moretto, M Lotti - Fundamental and Applied Toxicology, 1996 - Elsevier
Phenylmethanesulfonyl fluoride (PMSF) enhances the neuropathic response when given to hens after organophosphates causing delayed polyneuropathy. This study was undertaken …
Number of citations: 20 www.sciencedirect.com
CA Bunton, HJ Foroudian… - Journal of physical organic …, 1999 - Wiley Online Library
… ¿4 M 4-nitrobenzenesulfonyl fluoride (1) in water was followed in an HP 8451 diode array spectrophotometer at 25.0∞C at pH 8.5 (0.1 M NaHCO3 buffer). The sulfonyl fluoride was …
Number of citations: 22 onlinelibrary.wiley.com
W Huang, Y Wang, L Lv, X Li, Y Wang, W Zheng… - ACS …, 2023 - ACS Publications
… optimized binder and electrolyte on the Si surface by a co-dissolution method, realizing a “trinity” functional layer composed of azodicarbonamide and 4-nitrobenzenesulfonyl fluoride (…
Number of citations: 8 pubs.acs.org
AT King, L Matesic, ST Keaveney… - Molecular …, 2023 - ACS Publications
… Some decomposition was observed for 4-nitrobenzenesulfonyl fluoride (2f) with 93% remaining after 2 h at room temperature. During the assay for 2f there was a gradual formation of a …
Number of citations: 3 pubs.acs.org
RD Chapman, RD Gilardi, MF Welker… - The Journal of …, 1999 - ACS Publications
… An apparent byproduct of the degradation is 4-nitrobenzenesulfonyl fluoride (NsF), as indicated by 19 F NMR chemical shift and addition of authentic NsF to an NMR sample. In 90:10 …
Number of citations: 56 pubs.acs.org
EC Dietze, J Stephens, J Magdalou, DM Bender… - … and Physiology Part B …, 1993 - Elsevier
… , and 4-nitrobenzenesulfonyl fluoride. Moderate inhibition of murine CEH was observed with phenylisothiocyanate, phenylglyoxal, 4-nitrobenzenesulfonyl fluoride, and PMSF and …
Number of citations: 12 www.sciencedirect.com
KKS Lau, KK Gleason - Journal of Fluorine Chemistry, 2000 - Elsevier
… comparison between spectra before and after annealing, a measured weight of an internal 19 F intensity standard (either sodium fluoride or 4-nitrobenzenesulfonyl fluoride; both from …
Number of citations: 53 www.sciencedirect.com
AS Barrow, JE Moses - Synlett, 2016 - thieme-connect.com
… 4-Nitrobenzenesulfonyl fluoride (1a) was chosen as a model substrate for method development, with reactions performed using 1.0 equivalent of TMSN 3 and 0.3 equivalents of DBU in …
Number of citations: 29 www.thieme-connect.com

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